3-bromo-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzohydrazide
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Overview
Description
3-bromo-N’-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzohydrazide is a complex organic compound that belongs to the class of benzohydrazides. It features a bromine atom, a chlorophenyl group, and a thiazole ring, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzohydrazide typically involves the reaction of 3-bromobenzohydrazide with 4-(4-chlorophenyl)-1,3-thiazol-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced derivatives with altered functional groups.
Scientific Research Applications
3-bromo-N’-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 3-bromo-N’-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The thiazole ring and the hydrazide moiety are likely involved in binding to these targets, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N’-[(1E)-1-(4-chlorophenyl)ethylidene]benzohydrazide
- 3-bromo-N’-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzylidene}benzohydrazide
- 3-bromo-N’-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)benzohydrazide
Uniqueness
3-bromo-N’-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzohydrazide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to other benzohydrazides. This structural feature may enhance its binding affinity to specific biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H11BrClN3OS |
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Molecular Weight |
408.7 g/mol |
IUPAC Name |
3-bromo-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzohydrazide |
InChI |
InChI=1S/C16H11BrClN3OS/c17-12-3-1-2-11(8-12)15(22)20-21-16-19-14(9-23-16)10-4-6-13(18)7-5-10/h1-9H,(H,19,21)(H,20,22) |
InChI Key |
LHFBZFRGCFRIAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NNC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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